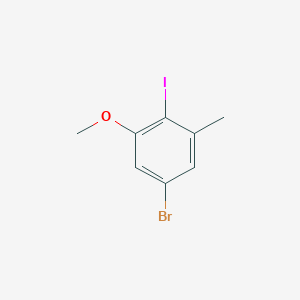

5-Bromo-2-iodo-1-methoxy-3-methylbenzene

Description

Significance of Polysubstituted Arenes in Contemporary Organic Chemistry

Polysubstituted arenes are foundational structural motifs in a wide array of chemical sciences. masterorganicchemistry.comleah4sci.com They are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. leah4sci.com The specific arrangement of substituents on the benzene (B151609) core directly influences the biological activity and physical properties of these molecules. leah4sci.com Consequently, the development of synthetic methodologies to create diverse and complex substitution patterns on a benzene ring is a long-standing and critical focus of research in organic chemistry. masterorganicchemistry.comleah4sci.com These compounds are not only end products but also versatile synthetic intermediates, acting as building blocks for more complex molecular architectures. leah4sci.com

Importance of Halogen and Oxygenated Substituents in Aromatic Scaffolds

The presence of halogen and oxygenated substituents, such as the bromo, iodo, and methoxy (B1213986) groups in the titular compound, imparts unique characteristics to an aromatic ring. The methoxy group (-OCH3) is an activating group, meaning it increases the electron density of the benzene ring through a resonance effect, making the ring more susceptible to electrophilic aromatic substitution. libretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. masterorganicchemistry.comlibretexts.org

Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in drug design and materials science. namiki-s.co.jpnih.gov The ability of heavier halogens like bromine and iodine to act as halogen bond donors can influence molecular recognition and binding affinity at biological targets. namiki-s.co.jp

Current Challenges and Research Frontiers in Complex Benzene Functionalization

Despite significant progress, the synthesis of complex polysubstituted benzenes remains a challenging endeavor. Key challenges include achieving high regioselectivity, where a reaction occurs at a specific position on the ring. rsc.orgresearchgate.net Often, the synthesis of a desired isomer requires multi-step sequences, which can be inefficient. rsc.org Researchers are continually exploring new catalytic systems, including organocatalysis, to achieve milder reaction conditions and greater control over the substitution pattern. nih.gov

Another frontier is the development of late-stage functionalization techniques. These methods aim to introduce or modify functional groups on an already complex molecule, which is particularly valuable in drug discovery for rapidly generating analogues of a lead compound. Overcoming the inherent reactivity of different C-H bonds to achieve selective functionalization is a major area of research. rsc.org The development of efficient and selective methods for creating polysubstituted benzenes with precise control over the arrangement of functional groups is essential for advancing various fields, from medicine to materials science. researchgate.net

Interactive Data Table: Properties of 5-Bromo-2-iodo-1-methoxy-3-methylbenzene

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrIO |

| Molecular Weight | 326.96 g/mol |

| CAS Number | 1887769-55-2 |

Structure

3D Structure

Properties

CAS No. |

1887769-55-2 |

|---|---|

Molecular Formula |

C8H8BrIO |

Molecular Weight |

326.96 g/mol |

IUPAC Name |

5-bromo-2-iodo-1-methoxy-3-methylbenzene |

InChI |

InChI=1S/C8H8BrIO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |

InChI Key |

FKQIJXBIOPSOJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1I)OC)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 2 Iodo 1 Methoxy 3 Methylbenzene

Retrosynthetic Analysis and Planning for Polysubstituted Benzene (B151609) Systems

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor molecules. This process is repeated until readily available starting materials are identified. libretexts.orgpressbooks.pub

Identification of Key Disconnections and Precursor Molecules

For 5-bromo-2-iodo-1-methoxy-3-methylbenzene, the key disconnections involve the carbon-halogen and carbon-carbon bonds. The substituents—bromo, iodo, methoxy (B1213986), and methyl groups—can be introduced through various reactions. The challenge lies in the order of these introductions to achieve the desired 1,2,3,5-substitution pattern.

Potential precursor molecules could include:

3-Bromo-5-methylanisole

3-Iodo-5-methylanisole

3,5-Dihaloanisole

m-Cresol (B1676322) (3-methylphenol)

The choice of precursor depends on the chosen synthetic route and the directing effects of the existing substituents.

Strategic Order of Substituent Introduction: Directing Group Effects and Reactivity Control in Aromatic Synthesis

The order in which substituents are introduced onto the benzene ring is critical and is governed by the directing effects of the groups already present. fiveable.meyoutube.com Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orgtiktok.com

Methoxy group (-OCH3): This is a strongly activating group and is ortho-, para-directing. libretexts.orgorganicchemistrytutor.comvaia.comyoutube.com It donates electron density to the ring through resonance, making the ortho and para positions more susceptible to electrophilic attack. organicchemistrytutor.comyoutube.com

Methyl group (-CH3): This is a weakly activating group and is also ortho-, para-directing due to inductive effects and hyperconjugation. libretexts.orgquora.comdoubtnut.comchemguide.co.ukstackexchange.com

Halogens (-Br, -I): Halogens are deactivating yet ortho-, para-directing. tiktok.com They withdraw electron density through induction, making the ring less reactive, but donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. tiktok.com

Synergistic and Antagonistic Effects: When multiple substituents are present, their directing effects can either reinforce or oppose each other. In the synthesis of this compound, the methoxy and methyl groups are both ortho-, para-directors. Their relative positions will determine the favored sites for subsequent halogenation.

Steric Hindrance: The size of the existing substituents can also influence the position of incoming groups. numberanalytics.comnumberanalytics.comyoutube.com Bulky groups can block access to adjacent (ortho) positions, favoring substitution at the less sterically hindered para position. numberanalytics.comyoutube.com

A plausible synthetic strategy would start with a molecule where the directing effects of the initial substituents guide the subsequent additions to the desired positions. For instance, starting with m-cresol allows for the strategic placement of the methoxy group, followed by controlled halogenations.

Regioselective Halogenation Approaches

Achieving the desired substitution pattern requires precise control over the regioselectivity of the halogenation reactions.

Bromination Methodologies for Substituted Methoxybenzenes

The bromination of activated aromatic systems like methoxybenzenes can be achieved using various reagents. wku.edu Common brominating agents include molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3) or N-bromosuccinimide (NBS). lookchem.com The regioselectivity of bromination is highly dependent on the reaction conditions and the directing effects of the substituents present on the benzene ring. wku.edursc.org For anisole (B1667542) (methoxybenzene), bromination typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product due to reduced steric hindrance. researchgate.net

Iodination Methodologies for Substituted Methoxybenzenes

Iodination of aromatic compounds is generally more challenging than bromination due to the lower electrophilicity of iodine. erowid.org Reagents that generate a more potent electrophilic iodine species are often required. erowid.org Common methods include the use of iodine in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or Oxone®. erowid.orgresearchgate.net Another effective reagent is iodine monochloride (ICl). researchgate.net The regioselectivity of iodination, similar to bromination, is governed by the directing effects of the existing substituents. researchgate.netresearchgate.net For substituted methoxybenzenes, iodination will preferentially occur at the activated ortho and para positions. researchgate.net

Control of Ortho-, Meta-, and Para-Selectivity in Dihalogenation Reactions

Controlling the selectivity in dihalogenation reactions is a significant challenge in the synthesis of polysubstituted benzenes. nih.govnih.govvub.be The introduction of the first halogen influences the position of the second. Since halogens are ortho-, para-directing, the second halogen will be directed to these positions. However, the deactivating nature of the first halogen makes the second substitution more difficult.

To achieve the specific 1,2,3,5-substitution pattern of the target molecule, a combination of directing group effects and potentially blocking groups or specific reaction conditions would be necessary. For example, starting with a precursor where the initial substituents force the first halogen into a specific position is a key strategy. Subsequent modification of one of the directing groups could then open up the desired position for the second halogenation. The interplay between the electronic effects of the methoxy and methyl groups and the steric hindrance they impose will be crucial in directing the incoming halogens to the correct positions.

Electrophilic Aromatic Halogenation Mechanisms in Substituted Anisoles

Electrophilic aromatic substitution (SEAr) is a foundational reaction class in organic synthesis for functionalizing aromatic rings. wikipedia.org In the context of substituted anisoles, such as a potential precursor like 3-methylanisole (B1663972) (1-methoxy-3-methylbenzene), the existing substituents profoundly influence the regiochemical outcome of subsequent halogenation reactions. The methoxy group (-OCH₃) is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the benzene ring through resonance. vedantu.comyoutube.com The methyl group (-CH₃) is also an activating, ortho-, para-directing group, albeit weaker, operating primarily through an inductive effect. youtube.com

When a precursor like 3-methylanisole undergoes halogenation, the directing effects of these two groups are additive. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions, which are electronically activated. The C5 position is meta to both groups and is thus deactivated.

The mechanism for halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, involves the formation of a highly electrophilic species (e.g., "Br⁺"). libretexts.org The aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edu A base then removes a proton from the site of attack, restoring aromaticity and yielding the halogenated product. msu.edu

For the synthesis of the target compound, this compound, a stepwise halogenation approach would be necessary. Starting with 3-methylanisole, the first halogenation (e.g., bromination) would predominantly yield a mixture of 2-bromo- and 4-bromo-1-methoxy-3-methylbenzene, with a minor amount of the 6-bromo isomer, due to the combined directing effects. The introduction of the second, different halogen (iodine) would then be directed by the three existing substituents (methoxy, methyl, and bromo), making direct synthesis via this method complex and likely to result in a mixture of isomers. However, methods using N-halosuccinimides in solvents like hexafluoroisopropanol (HFIP) have been shown to provide high yields and regioselectivity for the monohalogenation of substituted anisoles without a catalyst. acs.orgnih.gov

Annulation and Cycloaddition Protocols in Benzene Synthesis

[3+3] Annulation strategies represent a powerful method for the de novo construction of six-membered rings, including highly substituted benzenes. This approach involves the reaction of a three-carbon electrophilic component with a three-carbon nucleophilic component to form the aromatic ring in a single convergent step. While not a common method for synthesizing relatively simple structures like the target molecule, it offers a theoretical pathway for assembling complex substitution patterns that are challenging to achieve through sequential electrophilic substitution.

A hypothetical [3+3] annulation route to a scaffold similar to this compound would require the careful design of two synthons containing the necessary precursors to the final substituents. For example, a 1,3-dicarbonyl compound could serve as the C-C-C nucleophilic partner, while a vinylogous acyl halide could act as the C-C-C electrophilic partner. The challenge lies in designing precursors that carry the specific halogen and methoxy-methyl functionalities and that react with the required regioselectivity to form the desired 1,2,3,5-tetrasubstituted pattern.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org When followed by an aromatization step (e.g., oxidation or elimination), this sequence provides a robust route to substituted benzenes. researchgate.net The regioselectivity of the initial cycloaddition is crucial and is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.govwolfram.com

To construct a polysubstituted benzene like the target compound, one could envision a Diels-Alder reaction between a suitably substituted diene and dienophile. For instance, a diene bearing the precursors for the methoxy and methyl groups could react with a dienophile containing bromo and iodo substituents (or their precursors). The regiochemical outcome is dictated by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). wolfram.com Generally, the reaction forms the major regioisomer where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. Subsequent dehydrogenation or elimination would then yield the final aromatic product. This strategy has been effectively used to build complex ring systems with controlled functionalization. msu.edu

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is an exceptionally powerful and regioselective strategy for the functionalization of aromatic rings. chem-station.com This method overcomes the ortho/para selectivity issues often seen in classical electrophilic aromatic substitution. wikipedia.org The most plausible and efficient synthetic route to this compound likely employs a DoM strategy.

The principle behind DoM is the use of a Directed Metalation Group (DMG) on the aromatic ring. A DMG is a functional group containing a heteroatom (commonly O or N) that can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.orgstrath.ac.uk This coordination creates a pre-reaction complex that brings the base into close proximity with a specific C-H bond, usually at the ortho position. benthamopenarchives.comnih.gov This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), dramatically increases the kinetic acidity of the ortho proton, leading to its selective deprotonation (lithiation) over other, more thermodynamically acidic protons on the ring. strath.ac.ukbaranlab.org

The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.org When an anisole derivative is treated with an alkyllithium base, the lithium atom coordinates to the methoxy oxygen. This positions the alkyl base to selectively abstract a proton from one of the adjacent ortho positions, forming a stable aryllithium intermediate. chem-station.comwikipedia.org This intermediate can then be "quenched" by reacting it with a suitable electrophile to install a new substituent with perfect regiocontrol. organic-chemistry.org

The DoM strategy is ideally suited for the synthesis of this compound. A logical synthetic precursor for this route would be 3-bromo-5-methylanisole .

In this precursor, the methoxy group is the most powerful DMG. Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA to increase reactivity, would lead to lithiation. baranlab.orguwindsor.ca The methoxy group directs the deprotonation exclusively to the ortho positions (C2 and C6). Due to potential steric hindrance from the adjacent methyl group at C3, lithiation is expected to occur preferentially at the C2 position.

The resulting 2-lithiated intermediate is then quenched with an iodine-containing electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane. This step introduces the iodine atom precisely at the C2 position, yielding the final target compound, This compound . This sequence ensures complete regiochemical control, avoiding the formation of other isomers that would be prevalent in an electrophilic halogenation approach.

The table below shows representative examples of directed ortho-metalation on substituted anisoles, illustrating the high yields achievable with this methodology when quenching with various electrophiles.

| Starting Material | Directing Group | Base/Solvent | Electrophile (E) | Product | Yield (%) |

| Anisole | -OCH₃ | n-BuLi / Et₂O | I₂ | 2-Iodoanisole | 95 |

| 3-Bromoanisole | -OCH₃ | n-BuLi / THF | I₂ | 3-Bromo-2-iodoanisole | 88 |

| 3-Methylanisole | -OCH₃ | s-BuLi / TMEDA | I₂ | 2-Iodo-3-methylanisole | 92 |

| 3,5-Dimethylanisole | -OCH₃ | n-BuLi / THF | Br₂ | 2-Bromo-3,5-dimethylanisole | 85 |

| This table presents representative data compiled from typical outcomes of Directed ortho-Metalation reactions and is for illustrative purposes. |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Iodo 1 Methoxy 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq For 5-Bromo-2-iodo-1-methoxy-3-methylbenzene, the outcome of EAS reactions is determined by the cumulative directing effects of all substituents.

The substituents on the benzene (B151609) ring guide incoming electrophiles to specific positions. The directing effects of the groups on this compound are as follows:

Methoxy (B1213986) group (-OCH₃): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Methyl group (-CH₃): A weakly activating group that also directs ortho and para via an inductive effect. libretexts.org

Bromo (-Br) and Iodo (-I) groups: These halogens are deactivating yet ortho, para-directing. libretexts.org They withdraw electron density inductively but can donate it through resonance. libretexts.org

In a polysubstituted benzene ring, the most powerful activating group generally controls the position of electrophilic attack. youtube.com In this molecule, the methoxy group is the most potent activator. Therefore, incoming electrophiles will primarily be directed to the positions ortho and para to the methoxy group. The para position is already occupied by the bromo group. One ortho position is occupied by the iodo group, leaving the C6 position as the most likely site for substitution. The methyl group, also an ortho, para-director, reinforces this preference as the C6 position is ortho to it as well. The bromo and iodo groups, being ortho, para-directors themselves, will direct to the available C4 and C6 positions (for the bromo group) and the C1 and C3 positions (for the iodo group), which are already substituted.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

Both steric and electronic factors are crucial in determining the precise location of substitution. youtube.com Electronically, the methoxy group's strong activating and directing effect makes the C6 position highly favorable for electrophilic attack. youtube.com

Steric hindrance also plays a significant role. The positions adjacent to the bulky iodo and bromo groups (the C1, C3, C4, and C6 positions) are sterically hindered. youtube.com However, the C6 position is generally less sterically encumbered compared to the position between two substituents. Attack at the C4 position, which is ortho to the methyl group and meta to the methoxy group, is electronically disfavored. Therefore, despite some steric hindrance from the adjacent bromo group, the C6 position remains the most probable site for electrophilic substitution due to the overwhelming electronic preference established by the methoxy and methyl groups.

The mechanism of EAS involves a two-step process: the formation of a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex or arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The formation of the σ-complex is the slow, rate-determining step because it temporarily disrupts the aromatic system. masterorganicchemistry.comucalgary.ca

For this compound, electrophilic attack at the C6 position leads to a σ-complex where the positive charge can be delocalized onto the oxygen of the methoxy group. This provides significant resonance stabilization, lowering the activation energy for the formation of this intermediate compared to attack at other positions. The stability of the σ-complex is a key factor influencing the reaction's regioselectivity. fiveable.me The subsequent rapid deprotonation from the C6 position restores the aromatic ring, yielding the final product.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, substitution can occur under specific conditions, particularly when the ring is substituted with electron-withdrawing groups. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orglibretexts.org In this compound, there are no strong electron-withdrawing groups like nitro groups. The methoxy and methyl groups are electron-donating, which disfavors the SNAr mechanism.

However, the presence of two halogen atoms, which can act as leaving groups, makes SNAr reactions possible under forcing conditions (e.g., with very strong nucleophiles or high temperatures). libretexts.orgpressbooks.pub The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. wikipedia.org Therefore, the more electronegative halogen (in this case, bromine is more electronegative than iodine) can better stabilize the intermediate through inductive effects, making the carbon it is attached to more electrophilic. Consequently, the bromo substituent is more likely to be displaced than the iodo substituent in an SNAr reaction.

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub The first step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgwikipedia.org The formation of this complex is typically the rate-determining step. youtube.com

In the case of this compound, a nucleophile would attack either the carbon bearing the bromine or the iodine. The resulting Meisenheimer complex would have a negative charge delocalized over the aromatic ring. The stability of this complex is crucial for the reaction to proceed. Without strong electron-withdrawing groups to stabilize this negative charge, the formation of the Meisenheimer complex is energetically unfavorable. libretexts.org If formed, the complex would then eliminate the halide ion in a fast second step to restore the aromaticity of the ring. Given the electronic nature of the substituents, SNAr reactions on this compound are expected to be slow and require harsh conditions.

Radical Reactions and Single Electron Transfer (SET) Processes

Radical reactions involving this compound typically proceed via the formation of an aryl radical through the cleavage of the carbon-iodine bond. This can be initiated through various methods, including photolysis, radiolysis, or the use of radical initiators.

The generation of aryl radicals from dihalogenated benzenes like this compound is a key step in many synthetic transformations. bohrium.comrsc.org The weaker carbon-iodine bond (with a bond dissociation energy of approximately 67 kcal/mol in iodobenzene) makes it the preferred site for homolytic cleavage to form the corresponding aryl radical. nih.gov This process can be initiated by various means, including heat, light, or chemical reagents. rsc.orgresearchgate.net

Once formed, this highly reactive aryl radical can be "trapped" by a variety of reagents. rsc.org For instance, in the presence of a suitable hydrogen atom donor, the radical can be quenched to form 3-bromo-5-methoxy-toluene. Alternatively, it can be trapped by radical scavengers or participate in addition reactions to unsaturated systems. The trapping of these radicals is a crucial step in many synthetic methodologies, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. bohrium.com

Aryl radicals are pivotal reactive intermediates in chemical synthesis, often originating from aryl halides. bohrium.com Their generation has seen a renaissance in recent years due to the development of advanced redox systems. rsc.org These radicals can be generated under mild conditions through single electron transfer (SET) processes induced by visible light, electric current, or conventional reagents. researchgate.net

Table 1: Methods for Aryl Radical Generation from Aryl Halides

| Method | Description | Conditions |

| Photochemical | Utilizes light energy, often with a photosensitizer, to induce homolytic cleavage of the carbon-halogen bond. bohrium.comresearchgate.net | Visible or UV light, often at room temperature. researchgate.net |

| Redox Catalysis | Employs transition metal complexes or organic dyes to facilitate single electron transfer (SET) to the aryl halide. rsc.org | Mild conditions, high functional group tolerance. researchgate.net |

| Chemical Reagents | Uses reagents like Rongalite, which acts as a precursor to super electron donors, to initiate radical chain reactions. semanticscholar.org | Mild, transition-metal-free conditions. semanticscholar.org |

Photoinduced and Catalytic Radical Transformations

Photoinduced reactions offer a powerful method for generating aryl radicals from dihalogenated benzenes. bohrium.com In the case of this compound, irradiation with light of a suitable wavelength can lead to the selective cleavage of the C-I bond, forming the 5-bromo-1-methoxy-3-methylphenyl radical. This process can be enhanced by the use of photosensitizers, which absorb light and transfer the energy to the aryl halide, facilitating the bond cleavage. copernicus.org

Catalytic processes, particularly those involving photoredox catalysis, have emerged as highly efficient methods for radical transformations. bohrium.comrsc.orgacs.org These systems often utilize a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can mediate a single electron transfer (SET) to the aryl halide. nih.govrsc.org This SET process results in the formation of a radical anion, which then fragments to produce the aryl radical and a halide anion. These reactions are valued for their mild conditions and high functional group tolerance. researchgate.net

For instance, a photoredox catalyst can be excited by visible light and then reduce the aryl iodide portion of the molecule, leading to the formation of the aryl radical. This radical can then engage in various synthetic transformations, such as C-H functionalization or addition to π-systems. bohrium.comnih.gov The versatility of these photoinduced and catalytic methods allows for a wide range of functionalizations of the aromatic ring, starting from the selective activation of the carbon-iodine bond. bohrium.com

Table 2: Examples of Photoinduced and Catalytic Radical Transformations

| Transformation | Catalyst/Conditions | Description |

| Dehalogenation | Photoredox catalyst, H-atom source | The generated aryl radical is trapped by a hydrogen atom source, effectively removing the iodine atom. bohrium.com |

| Arylation | Photoredox catalyst, arene | The aryl radical adds to another aromatic ring, forming a biaryl compound. bohrium.comrsc.org |

| Addition to Alkenes | Photocatalyst, alkene | The aryl radical adds across the double bond of an alkene, creating a new C-C bond and an alkyl radical. nih.gov |

Halogen Exchange Reactions

Halogen exchange reactions, also known as Finkelstein reactions for aromatic systems, are important transformations that allow for the interconversion of aryl halides. nih.govfrontiersin.org These reactions are particularly useful for converting more readily available but less reactive aryl bromides and chlorides into more reactive aryl iodides. researchgate.net

Transition metals, such as copper, nickel, and palladium, are frequently used to catalyze halogen exchange reactions in aryl halides. nih.govfrontiersin.orgrsc.org For a molecule like this compound, a transition metal catalyst could potentially mediate the exchange of the bromine and iodine atoms with other halides present in the reaction mixture.

Copper-catalyzed systems, often in the presence of a diamine ligand, have been shown to be effective for converting aryl bromides to aryl iodides. While the starting material already contains iodine, these conditions could facilitate scrambling if other halide sources are present. Palladium and nickel complexes are also known to catalyze such exchanges, typically proceeding through an oxidative addition/reductive elimination pathway. nih.govresearchgate.net The choice of metal, ligand, and reaction conditions can influence the selectivity and efficiency of the halogen exchange process. nih.gov

The mechanism of transition metal-mediated halogen exchange in dihalogenated aromatics generally involves a series of steps. nih.govfrontiersin.org A common pathway is initiated by the oxidative addition of the aryl halide to a low-valent transition metal complex. nih.govfrontiersin.org Given the lower bond strength of the C-I bond compared to the C-Br bond, the oxidative addition would preferentially occur at the carbon-iodine bond of this compound.

This initial step forms an organometallic intermediate. This intermediate can then undergo reductive elimination with another halide source in the reaction mixture to yield the halogen-exchanged product and regenerate the active catalyst. acs.org

In some cases, a radical-chain mechanism has been proposed, especially for nickel-catalyzed reactions. nih.govfrontiersin.org This pathway involves single electron transfer steps and the formation of aryl radical intermediates. The specific mechanism can be influenced by the nature of the metal catalyst, the ligands, the solvent, and the presence of additives.

Table 3: Mechanistic Pathways in Halogen Exchange

| Mechanistic Pathway | Key Intermediates | Description |

| Oxidative Addition/Reductive Elimination | Organometallic (e.g., Pd(II)) species. acs.org | The aryl halide adds to the metal center, which then eliminates with a new halide. nih.govfrontiersin.org |

| Radical Chain Process | Aryl radicals. nih.govfrontiersin.org | Initiated by single electron transfer, the aryl radical reacts with a halide source in a chain propagation sequence. nih.govfrontiersin.org |

| σ-Bond Metathesis | Four-membered transition state. nih.gov | A less common pathway involving a concerted exchange of the halogen atom. nih.gov |

Advanced Functionalization and Derivatization of 5 Bromo 2 Iodo 1 Methoxy 3 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a dihaloarene like 5-Bromo-2-iodo-1-methoxy-3-methylbenzene, these reactions can be directed to one of the halogen sites with high selectivity.

Palladium catalysis is at the forefront of cross-coupling chemistry due to its efficiency and broad functional group tolerance. mit.edu Several named reactions are central to its application.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. For this compound, a Suzuki reaction would be expected to selectively occur at the more reactive C-I bond, allowing for the introduction of an aryl, heteroaryl, or vinyl group at the C2 position. Efficient palladium-catalyzed cross-coupling methods have been developed for various bromo-substituted heterocycles. uzh.chresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed vinylation of an aryl halide with an alkene. beilstein-journals.org This provides a direct method for forming a new carbon-carbon double bond. Application to the target compound would likely result in the formation of a styrenyl-type derivative, again with initial reactivity at the C-I position.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. nrochemistry.com The Sonogashira coupling is particularly noted for its high chemoselectivity with dihaloarenes, reacting preferentially with the aryl iodide. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has become a vital method for synthesizing anilines and their derivatives. mit.edunih.gov For this compound, this reaction would enable the introduction of a primary or secondary amine at the C2 position, leaving the C-Br bond available for subsequent transformations.

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Reaction | Alkene (R-CH=CH₂) | C-C (alkenyl) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (Amine) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base (e.g., NaOtBu) |

The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon (biaryl synthesis) and carbon-heteroatom (C-O, C-N) bonds. organic-chemistry.orgnih.gov While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction under milder temperatures. nih.gov In Ullmann-type reactions involving aryl halides, the reactivity generally follows the order I > Br > Cl. nih.gov This selectivity allows for the targeted coupling of phenols, thiophenols, or amines at the C2 position of this compound. For instance, studies on 1,2,3-triiodoarenes have demonstrated highly regioselective Ullmann-type couplings with phenols and thiophenols, controlled by the electronic and steric nature of the substrates. researchgate.net

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions. nih.govwisc.edu Nickel-based catalysts can effectively couple a wide range of aryl halides, including less reactive aryl chlorides, and are used in both homo-coupling and cross-coupling reactions. nih.govnih.gov Nickel catalysts can also be used for C-O bond activation, for example, in the cross-coupling of methoxy-substituted arenes with organoboron reagents. orgsyn.org For this compound, nickel catalysis offers an alternative to palladium for performing Suzuki, Sonogashira, and amination reactions, often with different reactivity profiles and selectivities.

The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds is the cornerstone of selective functionalization for dihaloarenes like this compound. The C-I bond is considerably more susceptible to oxidative addition to a low-valent transition metal center (e.g., Pd(0) or Ni(0)) than the C-Br bond. This allows for a predictable and sequential approach to synthesis.

The generally accepted order of reactivity for aryl halides in these catalytic cycles is: C-I > C-OTf > C-Br >> C-Cl nrochemistry.com

This hierarchy enables the selective coupling at the iodine-substituted position while leaving the bromine untouched. wikipedia.orgnih.gov The resulting bromo-monofunctionalized product can then undergo a second, different cross-coupling reaction at the C-Br position, potentially under more forcing conditions or with a different catalyst system. This stepwise approach provides a powerful route to complex, unsymmetrically substituted aromatic compounds from a single, readily available precursor.

Table 2: Example of Chemoselective Sonogashira Coupling

| Substrate | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(0)/CuI catalyst, room temperature | bis(4-bromophenyl)acetylene | Reaction occurs selectively at the C-I bond wikipedia.org |

Regioselective C–H Bond Functionalization

Direct C–H bond functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgyoutube.com This approach involves the selective activation and transformation of ubiquitous but typically unreactive C-H bonds.

In many C-H activation reactions, a directing group on the substrate is used to guide the transition metal catalyst to a specific C-H bond, ensuring high regioselectivity. youtube.comrsc.org Common organic functionalities like amides, ketones, and ethers can serve as these directing groups. youtube.com

For substituted anisoles (methoxybenzenes), the methoxy (B1213986) group is a known ortho-directing group for C-H activation. The oxygen atom can coordinate to the metal center, positioning it to activate a C-H bond at the adjacent ortho position. Recent studies have detailed the non-directed C-H arylation of anisole (B1667542) derivatives using a Pd/S,O-ligand catalyst system under mild conditions. uva.nlnih.gov However, in the case of this compound, the two positions ortho to the methoxy group (C2 and C6) are already substituted with an iodine atom and a methyl group, respectively. Therefore, a classic ortho-directed C-H activation guided by the methoxy group is not feasible on this specific substrate. While other C-H bonds on the ring exist (at C4 and C6), their functionalization would rely on non-directed methods or the potential (though less common) directing ability of the halogen substituents, leading to potentially lower or different regioselectivity compared to strongly directed reactions. rsc.org

Photocatalytic Approaches to Regioselective Arene Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the regioselective functionalization of arenes under mild conditions. researchgate.netnih.govnih.gov These methods often proceed via the generation of radical intermediates, offering alternative reaction pathways to traditional transition-metal-catalyzed cross-coupling reactions. princeton.edu For a substrate like this compound, photocatalysis can enable C-H functionalization or selective reactions at the halogenated positions.

The general mechanism for the visible-light-driven reduction of aryl halides involves the transfer of an electron from an excited photocatalyst to the aryl halide. nih.gov This generates a radical anion, which then undergoes cleavage of the carbon-halogen bond to produce a highly reactive aryl radical. nih.gov This radical can then participate in a variety of bond-forming reactions. The energy of the light source can be tuned to selectively cleave the weaker C-I bond over the C-Br bond, providing a handle for regioselective functionalization.

Recent advancements have focused on achieving regioselectivity in C–H bond functionalization, which has traditionally been a significant challenge. nih.gov Strategies often involve the use of directing groups or specialized catalysts to control the position of the new substituent. nih.gov In the case of this compound, the methoxy group can influence the regioselectivity of C-H functionalization reactions. For instance, photocatalytic methods have been developed for the para-selective C-H functionalization of anilines, a class of compounds structurally related to anisole derivatives. nih.gov These reactions proceed through the formation of C-centered radicals on both the aniline (B41778) and the coupling partner, facilitated by an iridium(III) photocatalyst. nih.gov

Furthermore, metal- and photocatalyst-free approaches have been developed for the regioselective C-H functionalization of electron-rich systems like coumarin (B35378) derivatives, which share electronic similarities with anisoles. rsc.org These reactions are often initiated by visible light and may involve an oxidation-induced C-H functionalization pathway. rsc.org Such methodologies could potentially be adapted for the direct functionalization of the aromatic ring of this compound at positions not occupied by halogens.

Selective Dehalogenation Reactions

The presence of both bromine and iodine on the same aromatic ring allows for selective dehalogenation, a valuable strategy in multi-step organic synthesis. This differential reactivity is primarily governed by the disparity in the bond dissociation energies of the C-I and C-Br bonds.

Differential Reactivity of Bromo and Iodo Substituents in Dehalogenation

The selective dehalogenation of polyhalogenated arenes containing different halogens is a well-established synthetic strategy. The reactivity of aryl halides in reductive dehalogenation processes generally follows the order of their carbon-halogen bond dissociation energies: C-I < C-Br < C-Cl < C-F. wikipedia.org The C-I bond is the weakest (approx. 234 kJ/mol for CH₃-I) and therefore the most easily cleaved, while the C-Br bond is significantly stronger (approx. 293 kJ/mol for CH₃-Br). wikipedia.org

This difference in reactivity allows for the selective removal of the iodine atom from this compound while leaving the bromine atom intact. This can be achieved by careful selection of the catalyst, the reducing agent, and the reaction conditions. For instance, catalytic hydrogenation under neutral conditions with a palladium catalyst can selectively reduce aryl bromides in the presence of chloro groups. organic-chemistry.org By extension, milder conditions would be expected to selectively reduce the iodo substituent in the presence of a bromo substituent.

The choice of catalyst and hydrogen source is critical for achieving high selectivity. Some catalytic systems may exhibit strong adsorption of the more reactive halide (iodide), which can inhibit the reaction of the less reactive halide (bromide). researchgate.net By controlling the reaction time and stoichiometry of the reducing agent, it is often possible to isolate the mono-dehalogenated product, 4-bromo-2-methoxy-6-methylbenzene, in high yield. This intermediate can then be subjected to a second, different functionalization reaction at the bromine position, showcasing the synthetic utility of the starting material.

The following table summarizes the general reactivity trend in the dehalogenation of aryl halides.

| Halogen | Carbon-Halogen Bond | Approx. Bond Dissociation Energy (kJ/mol) | Reactivity in Dehalogenation |

|---|---|---|---|

| Iodine | C-I | ~234 | Highest |

| Bromine | C-Br | ~293 | Intermediate |

| Chlorine | C-Cl | ~351 | Low |

| Fluorine | C-F | ~452 | Lowest |

Catalytic Systems for Transformations Involving 5 Bromo 2 Iodo 1 Methoxy 3 Methylbenzene

Design and Optimization of Catalytic Systems for Specific Transformations

The selective transformation of polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry. The design of catalytic systems with high selectivity and activity is crucial for achieving desired chemical modifications.

The regioselective functionalization of molecules containing both bromine and iodine atoms, such as 5-Bromo-2-iodo-1-methoxy-3-methylbenzene, can be achieved through careful ligand design in palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond generally allows for selective reactions at the iodine-substituted position. nih.gov Ligands play a critical role in modulating the reactivity and selectivity of the palladium catalyst.

For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of phosphine (B1218219) ligands can influence which C-X bond is activated. Sterically hindered and electron-rich ligands can promote the oxidative addition of palladium to the C-I bond, leaving the C-Br bond intact for subsequent transformations. The development of specialized ligands, such as those based on ferrocene (B1249389) or biaryl scaffolds, has enabled highly selective cross-coupling reactions on polyhalogenated substrates. uzh.ch Nickel-catalyzed systems have also shown excellent C(sp²)−I selectivity in cross-electrophile coupling reactions of bromo(iodo)arenes. researchgate.net

Table 1: Ligand Effects in Selective Cross-Coupling of Aryl Halides

| Ligand Type | Key Features | Typical Application in Selective Coupling | Reference |

|---|---|---|---|

| Monodentate Phosphines (e.g., P(t-Bu)3) | Sterically bulky, electron-rich | Often used for challenging couplings, can provide selectivity for C-I over C-Br bonds. | nih.gov |

| Bidentate Phosphines (e.g., dppf) | Chelating, provides stability to the catalytic complex | Can influence reductive elimination and catalyst stability, affecting overall selectivity. | uzh.ch |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes with palladium | Used in a variety of cross-coupling reactions, can offer high stability and activity. | organic-chemistry.org |

The choice between heterogeneous and homogeneous catalysis for the transformation of aromatic compounds like this compound involves a trade-off between activity, selectivity, and catalyst recyclability.

Homogeneous catalysts , typically soluble metal complexes, are known for their high activity and selectivity under mild reaction conditions. researchgate.net Every catalytic entity can act as a single active site, leading to efficient transformations. However, the recovery of the catalyst from the reaction mixture can be difficult and costly. researchgate.net

Heterogeneous catalysts , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer the significant advantage of easy separation and recycling. researchgate.netresearchgate.net Palladium nanoparticles supported on materials like activated carbon, silica, or polymers are common examples. researchgate.net A major point of discussion in the field is whether these reactions are truly heterogeneous or if they proceed via leached palladium species, which would mean the actual catalysis is homogeneous. researchgate.net The leaching of the metal can lead to a decrease in catalyst activity over multiple cycles and contamination of the product. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Aromatic Cross-Coupling

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference |

|---|---|---|---|

| Activity | Generally high | Can be lower, potentially limited by mass transfer | researchgate.net |

| Selectivity | Often very high | Can be lower due to a variety of active sites | researchgate.net |

| Catalyst Recovery | Difficult and expensive | Generally straightforward | researchgate.netresearchgate.net |

| Recyclability | Limited | Possible, but deactivation can occur | researchgate.net |

| Product Contamination | A significant issue | Can occur due to leaching | researchgate.net |

Biocatalytic Approaches to Halogenation and Functionalization of Arenes

Biocatalysis offers an environmentally benign alternative to traditional chemical methods for the synthesis and modification of halogenated aromatic compounds. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. nih.govnih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt (Cl-, Br-, or I-) to generate a reactive hypohalous acid (HOX) species. nih.gov This reactive intermediate is then channeled through a tunnel within the enzyme to the active site, where it halogenates the bound substrate with high selectivity. nih.gov

The substrate scope of many wild-type FDHs is often limited to their natural substrates, such as tryptophan or indole (B1671886) derivatives. nih.govmdpi.com However, research has shown that some FDHs can accept a broader range of substrates, including various phenol (B47542) derivatives. mdpi.com The application of FDHs to heavily substituted and less activated aromatic rings like that of this compound remains a challenge, but the potential for site-selective halogenation makes them an attractive area of research. For example, the halogenase BrvH has been shown to catalyze both bromination and chlorination of indole. nih.gov

Directed evolution and protein engineering techniques are powerful tools for tailoring enzymes to specific synthetic needs. By introducing mutations into an enzyme's genetic code, it is possible to create variants with improved stability, enhanced activity, and altered substrate scope or regioselectivity.

For example, the directed evolution of FDHs has been used to create enzymes that can halogenate non-native substrates with high efficiency and selectivity. This approach could potentially be used to develop an enzyme capable of acting on precursors to, or derivatives of, this compound. Beyond halogenation, engineered enzymes are being developed for a range of other aromatic transformations, including C-H activation and dehalogenation. organic-chemistry.org Reductive dehalogenases, for instance, could be engineered to selectively remove either the bromine or iodine atom from a polyhalogenated compound, offering a green alternative to chemical reductants. organic-chemistry.org

Spectroscopic and Structural Data for this compound Not Publicly Available

Comprehensive searches for detailed spectroscopic and structural analysis of the chemical compound This compound have revealed a significant lack of publicly available scientific data. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, no specific experimental datasets or peer-reviewed research articles detailing this information could be located.

While information is available for structurally related isomers and similar compounds, such as 4-bromo-2-iodo-1-methoxybenzene (B59771) and 5-bromo-2-iodo-1,3-dimethylbenzene, these data are not directly applicable to the specified molecule due to differences in substituent positions and types, which significantly influence spectroscopic properties.

The requested detailed analysis, including ¹H and ¹³C NMR chemical shifts, spin-spin coupling constants, 2D NMR correlations (COSY, HSQC, HMBC), characteristic IR absorption bands, and UV-Vis electronic transition data for this compound, remains absent from the public domain based on the conducted searches.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for the spectroscopic characterization and structural elucidation of this compound is not possible at this time. The necessary primary data for such an analysis is not present in the accessible literature.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Iodo 1 Methoxy 3 Methylbenzene

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Analysis of Conjugated π-Electron Systems and Electronic Transitions

The electronic absorption spectrum of an aromatic compound is governed by transitions within its conjugated π-electron system. In 5-Bromo-2-iodo-1-methoxy-3-methylbenzene, the benzene (B151609) ring forms the core chromophore. The substituents—bromo, iodo, methoxy (B1213986), and methyl groups—modify the electronic properties of this π-system, thereby influencing the energy and intensity of its electronic transitions.

The electronic transitions in substituted benzenes are primarily of the π → π* type. libretexts.org These transitions involve the excitation of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. The substituents on the benzene ring cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

The methoxy (-OCH₃) and methyl (-CH₃) groups are considered activating groups, meaning they donate electron density to the aromatic ring through resonance and inductive effects, respectively. researchgate.net This electron donation increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift. For instance, anisole (B1667542) (methoxybenzene) shows a primary absorption band around 270 nm, shifted from benzene's 255 nm. libretexts.org

Conversely, the bromo and iodo substituents are deactivating groups due to their electron-withdrawing inductive effect, which is a consequence of their high electronegativity. libretexts.orgresearchgate.net However, they also possess lone pairs of electrons that can be donated to the ring via resonance. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to deactivation of the ring towards electrophilic substitution. libretexts.org For UV-Vis spectroscopy, the interplay of these effects, along with the "heavy atom effect" of iodine and bromine, influences the absorption spectrum. The presence of these multiple, electronically diverse substituents in this compound is expected to result in complex absorption bands in the UV region, likely red-shifted compared to benzene due to the combined influence of the activating groups. koreascience.kr

Table 1: Expected Electronic Transitions and Influences of Substituents

| Transition Type | Chromophore | Influencing Substituents | Expected Effect |

| π → π | Benzene Ring | -OCH₃, -CH₃ (Activating) | Bathochromic Shift |

| π → π | Benzene Ring | -Br, -I (Deactivating) | Complex interaction of inductive withdrawal and resonance donation |

| n → π* | Methoxy Group | -OCH₃ | Weak absorption at longer wavelength |

This table is generated based on established principles of UV-Vis spectroscopy on substituted benzenes.

Singlet-Triplet Absorption Bands in Halogen-Substituted Aromatic Compounds

In addition to the highly probable singlet-singlet (S₀ → S₁) transitions that dominate UV-Vis absorption spectra, transitions from the singlet ground state to a triplet excited state (S₀ → T₁) can also occur. These transitions are quantum-mechanically forbidden, which results in them being significantly less intense than singlet-singlet absorptions.

However, the presence of heavy atoms, such as bromine and particularly iodine, can enhance the probability of these forbidden transitions through a phenomenon known as the heavy-atom effect. This effect promotes intersystem crossing (a transition between states of different spin multiplicity) by increasing spin-orbit coupling. Consequently, in halogen-substituted aromatic compounds, weak singlet-triplet absorption bands may become more prominent.

Studies on other aromatic molecules have demonstrated that introducing heavy atoms can lead to observable singlet-triplet absorptions. rsc.org For this compound, the presence of both bromine and iodine atoms is expected to significantly increase the probability of S₀ → T₁ transitions. These absorption bands would appear at longer wavelengths (lower energy) than the corresponding S₀ → S₁ transitions and would be characterized by their very low molar absorptivity. Detecting these weak bands often requires specialized techniques or is observed in phosphorescence emission studies. Investigations into the triplet-triplet absorption spectra of various organic molecules, including anisole, provide a basis for understanding these excited states. nist.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₈H₈BrIO), the molecular ion peak (M⁺) would be a key feature in its mass spectrum.

The molecular weight of C₈H₈BrIO is 341.97 g/mol . A high-resolution mass spectrum would show this molecular ion peak, confirming the elemental formula. A characteristic feature would be the isotopic pattern of the molecular ion, arising from the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺), separated by two mass-to-charge units (m/z).

Upon electron impact ionization, the energetically unstable molecular ion undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatics, leading to a peak at M-15.

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond would result in a peak at M-31.

Loss of a bromine atom (•Br): This would produce a significant peak at M-79 or M-81, depending on the isotope.

Loss of an iodine atom (•I): Due to the weaker C-I bond, the loss of iodine is a very favorable fragmentation pathway, leading to a prominent peak at M-127.

Loss of a methyl group followed by carbon monoxide: A common pathway for methoxy-substituted aromatics can lead to further fragmentation.

The relative abundance of these fragment ions depends on their stability. The formation of stable ions is generally favored. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (approx.) | Identity of Fragment | Neutral Loss |

| 342/344 | [C₈H₈BrIO]⁺ (Molecular Ion) | - |

| 327/329 | [C₇H₅BrIO]⁺ | •CH₃ |

| 311/313 | [C₇H₅BrI]⁺ | •OCH₃ |

| 215 | [C₈H₈IO]⁺ | •Br |

| 215 | [C₈H₈BrO]⁺ | •I |

This table represents predicted fragmentation patterns based on the structure of the compound and general fragmentation rules for aromatic halides and ethers. The m/z values are based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound.

Although specific crystallographic data for the title compound is not publicly available, analysis of a structurally similar compound, 5-Bromo-2-iodo-1,3-dimethylbenzene, provides insight into the type of structural information that can be obtained. In the crystal structure of 5-Bromo-2-iodo-1,3-dimethylbenzene, the bromine, iodine, and carbon atoms of the methyl groups were found to lie in the plane of the benzene ring. The analysis revealed intramolecular C-H···I hydrogen bonds, which contribute to the planarity of the molecule.

For this compound, an X-ray crystallographic study would be expected to reveal:

Precise Bond Lengths: The C-Br, C-I, C-O, and C-C bond lengths within the molecule. The C-I bond would be expected to be longer than the C-Br bond.

Bond Angles: The angles between the substituents and the benzene ring, which can indicate steric strain. For instance, the presence of the bulky iodine atom adjacent to the methoxy group may cause some distortion from ideal geometries.

Torsional Angles: The orientation of the methoxy group relative to the plane of the benzene ring.

Intermolecular Interactions: In the crystal lattice, molecules would be packed together through various non-covalent interactions, such as π-π stacking of the benzene rings and halogen bonding (interactions involving the electrophilic region of the bromine or iodine atoms).

Table 3: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Observation | Significance |

| C-I Bond Length | ~2.10 Å | Indicates the distance between the carbon and iodine atoms. |

| C-Br Bond Length | ~1.90 Å | Indicates the distance between the carbon and bromine atoms. |

| C-O-C Bond Angle | ~118° | Angle within the methoxy group. |

| Dihedral Angle (Ring-OCH₃) | Variable | Shows the orientation of the methoxy group relative to the ring. |

| Intermolecular Interactions | Halogen bonds, π-π stacking | Governs the packing of molecules in the solid state. |

This table provides expected values based on typical bond lengths and angles found in similar organic molecules and is for illustrative purposes.

Computational and Theoretical Studies on Halogenated Methoxy Methylbenzenes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For complex organic molecules such as 5-Bromo-2-iodo-1-methoxy-3-methylbenzene, these methods offer deep insights into their stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for optimizing the geometry of molecules to find their most stable three-dimensional conformation, which corresponds to the lowest energy state. researchgate.netstackexchange.com The process involves iterative calculations that adjust the positions of the atoms until the forces on them are minimized. stackexchange.com

Table 1: Predicted Geometric Parameters for this compound Note: These are hypothetical values based on standard bond lengths and DFT studies on analogous compounds.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C-C (ring) Bond Angle | ~120° |

The accuracy of DFT calculations is critical, and different functionals may be benchmarked against higher-level theories like CCSD(T) to ensure reliability, especially when modeling subtle interactions like halogen bonding. nih.gov

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of molecules. nih.gov It is calculated from the electron density (obtained via DFT) and illustrates the charge distribution across a molecule. libretexts.org MESP maps use a color spectrum to represent different potential values on the molecular surface. researchgate.netyoutube.com

Red/Orange/Yellow regions indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, such regions would be concentrated around the highly electronegative oxygen atom of the methoxy (B1213986) group.

Blue regions represent positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. For halogenated benzenes, a positive region, known as a "sigma-hole" (σ-hole), can form on the outermost portion of the halogen atoms (bromine and iodine), making them potential halogen bond donors. researchgate.net

Green regions denote neutral or nonpolar areas, typically found around the hydrocarbon portions of the molecule. youtube.com

By analyzing the MESP map of a molecule like this compound, chemists can predict how it will interact with other reagents, identifying the most likely sites for chemical reactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

HOMO: This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Regions of the molecule with a high HOMO density are the most likely sites for electrophilic attack.

LUMO: This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity or acidity. youtube.comlibretexts.org Areas with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. pku.edu.cn

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it is easier to induce electronic transitions.

Table 2: Hypothetical FMO Parameters for a Halogenated Methoxy-Methylbenzene Note: Values are illustrative and depend on the specific DFT method and basis set used.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates moderate chemical stability |

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products.

Identification and Characterization of Transition States and Intermediates

To understand how a reaction proceeds, chemists must identify not only the reactants and products but also any short-lived intermediates and the high-energy transition states that connect them. smu.edu Computational methods, particularly DFT, allow for the precise location and characterization of these species along a reaction coordinate. yu.edu.jo

For reactions involving halogenated aromatic compounds, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, theoretical calculations can:

Locate Transition States (TS): A transition state is an energy maximum along the reaction path and represents the energy barrier that must be overcome for the reaction to occur. yu.edu.jo Its geometry reveals the arrangement of atoms at the point of highest energy.

Identify Intermediates: These are temporary, metastable species that form during a reaction, such as the Meisenheimer complex in SNAr reactions. nih.gov

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. nih.gov

By mapping the potential energy surface, researchers can compare different possible reaction pathways and determine the most favorable one. For example, DFT calculations can clarify whether a reaction proceeds via a concerted mechanism or a stepwise process involving distinct intermediates. researchgate.netnih.gov

Analysis of Solvent Effects on Reaction Kinetics and Selectivity

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent, which can significantly influence reaction rates and outcomes. nih.gov Computational models can account for these solvent effects in several ways, including implicit and explicit solvation models.

Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit Solvation Models (e.g., QM/MM): A number of individual solvent molecules are included in the calculation along with the reactant molecules. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the solute. nih.gov

The choice of solvent can dramatically alter reaction kinetics. For instance, in SNAr reactions, polar aprotic solvents (like DMSO or DMF) are known to accelerate the reaction significantly compared to polar protic solvents (like water or methanol). nih.govresearchgate.net This is because protic solvents can strongly solvate and stabilize the nucleophile, making it less reactive, while aprotic solvents leave the nucleophile "bare" and more reactive. libretexts.org Computational studies can quantify these effects by calculating the energy profiles of reactions in different solvents, helping to explain and predict changes in reaction rates and selectivity. chemrxiv.org

Oxidative Addition of Aryl Halides to Metal Catalysts: Computational Studies

The oxidative addition of aryl halides to transition metal catalysts, particularly palladium, is a fundamental step in many cross-coupling reactions. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and predicting the reactivity of these processes. The regioselectivity of oxidative addition in polyhalogenated aromatic compounds like this compound is a subject of significant theoretical interest.

In dihalogenated benzenes, the selective activation of one carbon-halogen (C-X) bond over another is dictated by a combination of factors, including the C-X bond dissociation energy (BDE) and the energy required to distort the molecule to the transition-state geometry. researchgate.netresearchgate.net Generally, the C-I bond is weaker and more readily cleaved than the C-Br bond, which is in turn weaker than the C-Cl bond. This trend suggests that for this compound, oxidative addition of a palladium(0) catalyst would preferentially occur at the C-I bond.

Computational models have established the relative barriers for the oxidative addition of different halobenzenes to palladium complexes. For instance, the activation barriers for the oxidative addition of PhX to a cationic palladium trimer were computed, showing a clear preference for heavier halogens.

| Halobenzene | Relative Free Energy Barrier (kcal/mol) |

| Chlorobenzene | ~35 |

| Bromobenzene | ~32 |

| Iodobenzene | ~28 |

This interactive table is based on comparative data from computational studies on halobenzenes and illustrates the lower energy barrier for the activation of heavier halogens. researchgate.net

The mechanism of oxidative addition can proceed through different pathways, such as a concerted three-center mechanism or a nucleophilic-type (SNAr) mechanism. umb.edu The operative pathway is influenced by the nature of the aryl halide, the metal catalyst, and the supporting ligands. For electron-rich aryl halides, a concerted mechanism is often favored. In this compound, the presence of the electron-donating methoxy group would influence the electronic properties of the aromatic ring and, consequently, the oxidative addition mechanism.

Furthermore, computational studies on substituted pyridines have shown that frontier molecular orbital (FMO) symmetries play a crucial role in controlling both the reaction mechanism and site-selectivity of oxidative addition. chemrxiv.org The LUMO (Lowest Unoccupied Molecular Orbital) of the aryl halide interacts with the HOMO (Highest Occupied Molecular Orbital) of the palladium catalyst. The shape and energy of the LUMO, which are influenced by the substituents on the aromatic ring, can direct the palladium catalyst to a specific C-X bond.

Theoretical Insights into Regioselectivity and Stereoelectronic Effects

The regioselectivity of reactions involving this compound is a complex interplay of electronic and steric factors. As established, the inherent weakness of the C-I bond compared to the C-Br bond is the primary determinant for the initial site of oxidative addition in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

However, stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, also play a significant role. wikipedia.org The methoxy (-OCH3) group at the C1 position and the methyl (-CH3) group at the C3 position exert both steric and electronic influences.

The methoxy group is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions. In this molecule, this would primarily affect the C2, C4, and C6 positions. The methyl group is a weaker electron-donating group through hyperconjugation. The combination of these electronic effects modulates the electron density of the C-X bonds.

Theoretical models predict that in polyhalogenated heterocycles, the site of oxidative addition is determined by both the C-X BDE and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. researchgate.net For this compound, the C2-I bond is flanked by an electron-donating methoxy group and a methyl group, while the C5-Br bond is para to the methoxy group and meta to the methyl group. DFT calculations would be necessary to precisely quantify the LUMO coefficients at each halogenated carbon to predict the preferred site of interaction with a palladium catalyst.

Stereoelectronic effects also manifest in the preferred conformations of the molecule. The orientation of the methoxy group's methyl moiety relative to the benzene (B151609) ring can influence the local electronic environment and potentially the reactivity. While steric hindrance from the adjacent methyl group might force the methoxy group into a specific conformation, this has less of a direct impact on the inherent C-I versus C-Br bond reactivity.

A summary of the directing effects on regioselectivity is presented below:

| Factor | Influence on Regioselectivity | Predicted Site of Reaction |

| Bond Dissociation Energy (BDE) | C-I bond is weaker than C-Br bond | C2-Iodo |

| Electronic Effects (Methoxy group) | Electron-donating, activates ortho/para positions | Modulates reactivity at both C2 and C5 |

| Electronic Effects (Methyl group) | Weakly electron-donating | Minor influence compared to methoxy |

| Steric Hindrance | Methyl group adjacent to C-I bond | May slightly hinder approach to C2-Iodo |

This interactive table summarizes the key factors influencing the regioselectivity of metal-catalyzed reactions with this compound.

Intermolecular Interactions, including Halogen Bonding in Substituted Aromatics

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen along the C-X bond axis. researchgate.net